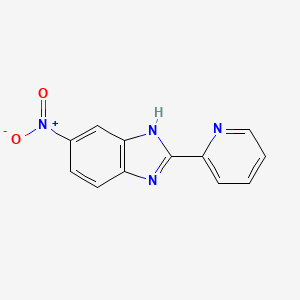

5-Nitro-2-(2-pyridinyl)-1H-benzimidazole

描述

Structure

3D Structure

属性

IUPAC Name |

6-nitro-2-pyridin-2-yl-1H-benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N4O2/c17-16(18)8-4-5-9-11(7-8)15-12(14-9)10-3-1-2-6-13-10/h1-7H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRZGTMSSHMHGPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50966061 | |

| Record name | 6-Nitro-2-(pyridin-2-yl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50966061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26660441 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

51759-60-5 | |

| Record name | 1H-Benzimidazole, 5-nitro-2-(2-pyridinyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051759605 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC308788 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=308788 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Nitro-2-(pyridin-2-yl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50966061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-NITRO-2-(2-PYRIDYL)BENZIMIDAZOLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-nitro-2-(pyridin-2-yl)-1H-1,3-benzodiazole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VY9H3X5NR2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 5 Nitro 2 2 Pyridinyl 1h Benzimidazole and Its Analogs

Tailoring Pyridinyl Moiety Substitutions

The introduction of various substituents onto the pyridinyl moiety of 5-Nitro-2-(2-pyridinyl)-1H-benzimidazole is a key strategy for modulating its chemical properties and biological activity. The primary and most direct method to achieve this is by selecting a pyridine (B92270) precursor that already contains the desired substitution pattern prior to the formation of the benzimidazole (B57391) ring. This is typically accomplished through the condensation of 4-nitro-1,2-phenylenediamine with a substituted pyridine-2-carboxaldehyde or its corresponding carboxylic acid derivative.

The condensation reaction between an o-phenylenediamine and an aldehyde is a cornerstone of benzimidazole synthesis. nih.gov In this approach, 4-nitro-1,2-phenylenediamine is reacted with a chosen substituted picolinaldehyde (pyridine-2-carboxaldehyde) under oxidative conditions to yield the target 2-(substituted-pyridinyl)-5-nitro-1H-benzimidazole. A variety of reaction conditions and catalysts have been developed to promote this transformation, including the use of sodium metabisulfite as an oxidizing agent. nih.gov Green chemistry approaches, such as microwave-assisted synthesis, have also been employed to increase reaction yields and reduce reaction times. nih.govresearchgate.net

This synthetic route is highly versatile, as the final substitution on the pyridine ring is determined by the commercially available or synthetically accessible aldehyde used as the starting material. This allows for the introduction of a wide array of functional groups, including alkyl, alkoxy, halo, and cyano groups, at various positions of the pyridine ring.

An alternative, classical approach is the Phillips condensation reaction, which involves heating the o-phenylenediamine with a substituted pyridine-2-carboxylic acid, often in the presence of a mineral acid like hydrochloric acid or a dehydrating agent such as polyphosphoric acid. adichemistry.comresearchgate.net This method also provides access to a range of analogs, dependent on the availability of the requisite substituted picolinic acids.

The following table details various substituted pyridine precursors that can be utilized in these condensation reactions to generate analogs of this compound with tailored pyridinyl moieties.

| Precursor Aldehyde/Carboxylic Acid | Resulting Substitution on Pyridinyl Moiety | Synthetic Method |

|---|---|---|

| 4-Chloropicolinaldehyde | 4-Chloro | Oxidative Condensation |

| 5-Ethylpicolinaldehyde | 5-Ethyl | Oxidative Condensation |

| 3-Hydroxypicolinic acid | 3-Hydroxy | Phillips Condensation |

| 4-Methoxypicolinaldehyde | 4-Methoxy | Oxidative Condensation |

| 6-Bromopicolinic acid | 6-Bromo | Phillips Condensation |

| 4,6-Dimethylpicolinaldehyde | 4,6-Dimethyl | Oxidative Condensation |

For more complex substitutions or for modifications after the benzimidazole core has been formed, palladium-catalyzed cross-coupling reactions could be employed. This would typically involve synthesizing a 5-nitro-2-(halopyridin-2-yl)-1H-benzimidazole intermediate, which could then undergo reactions like Suzuki or Buchwald-Hartwig couplings to introduce a diverse range of aryl, alkyl, or amino groups onto the pyridine ring. rsc.org This multi-step approach offers a higher degree of flexibility for creating extensive analog libraries.

Advanced Structural Elucidation and Characterization of 5 Nitro 2 2 Pyridinyl 1h Benzimidazole

Spectroscopic Analysis for Structural Confirmation and Detailed Insights

Spectroscopic techniques are fundamental in confirming the structure of 5-Nitro-2-(2-pyridinyl)-1H-benzimidazole. Methods such as NMR, IR, Mass Spectrometry, and UV-Vis spectroscopy each offer unique information that, when combined, provides a comprehensive characterization of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H-NMR: The proton NMR spectrum of a related compound, 2-(pyridin-4-yl)-3H-imidazo[4,5-c]pyridine, shows distinct signals corresponding to the different protons in the molecule. nih.gov For instance, the spectrum recorded in DMSO-d6 exhibits a signal at 13.72 ppm, which is a broad singlet characteristic of the NH proton and is exchangeable with D₂O. nih.gov The aromatic protons of the pyridine (B92270) and imidazole (B134444) rings appear at specific chemical shifts, such as a doublet at 7.68 ppm for a pyridine proton and a singlet at 9.04 ppm for another pyridine proton. nih.gov

¹³C-NMR: The ¹³C-NMR spectrum provides information about the carbon skeleton of the molecule. For 5-nitro-1H-benzo[d]imidazole, the carbon signals are observed at specific chemical shifts, including 146.72, 143.01, 142.58, 117.52, 114.96, and 112.66 ppm in DMSO-d6. rsc.org These values are indicative of the different carbon environments within the benzimidazole (B57391) ring system.

A detailed look at the NMR data for a similar compound, 2-(pyridin-4-yl)-3H-imidazo[4,5-b]pyridine, reveals the following: ¹H NMR (in DMSO-d6): δ 13.90 (brs, NH, D₂O exchangeable), 8.79 (d, 2H, 4-Py, J = 6 Hz), 8.42 (m, 1H, 2-Py), 8.14–8.15 (m, 3H, 2H 4-Py and 1H 2-Py), 7.30 (dd, 1H, 2-Py, J₁ = 5 Hz, J₂ = 3 Hz) ppm. nih.gov

Interactive Data Table: Representative ¹H-NMR and ¹³C-NMR Data for Related Benzimidazole Structures

| Compound | Solvent | ¹H-NMR (ppm) | ¹³C-NMR (ppm) | Reference |

| 5-Nitro-1H-benzo[d]imidazole | DMSO-d6 | 13.01 (s, 1H, NH), 8.54 (s, 1H, C2H), 8.51 (s, 1H, C4H), 8.11 (d, 1H, J = 6.8 Hz, C6H), 7.77 (d, 1H, J = 6.8 Hz, C7H) | 146.72, 143.01, 142.58, 117.52, 114.96, 112.66 | rsc.org |

| 2-(Pyridin-4-yl)-3H-imidazo[4,5-c]pyridine | DMSO-d6 | 13.72 (brs, 1H, NH), 9.04 (s, 1H, 3-Py), 8.80 (d, 2H, 4-Py, J = 6 Hz), 8.36 (d, 1H, 3-Py, J = 5.5 Hz), 8.15 (d, 2H, 4-Py, J = 6 Hz), 7.68 (d, 1H, 3-Py, J = 5 Hz) | Not specified in source | nih.gov |

| 2-(Pyridin-4-yl)-3H-imidazo[4,5-b]pyridine | DMSO-d6 | 13.90 (brs, NH), 8.79 (d, 2H, 4-Py, J = 6 Hz), 8.42 (m, 1H, 2-Py), 8.14–8.15 (m, 3H), 7.30 (dd, 1H, 2-Py) | Not specified in source | nih.gov |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the case of this compound and related compounds, characteristic absorption bands are observed.

For 5-Nitro-2-phenyl-1H-benzimidazole, the IR spectrum (KBr) shows prominent peaks at 3436 cm⁻¹ corresponding to the N-H stretching vibration, 1624 cm⁻¹ for the C=N stretching, and two bands at 1512 cm⁻¹ and 1334 cm⁻¹ which are characteristic of the asymmetric and symmetric stretching vibrations of the nitro (NO₂) group, respectively. rsc.org Similarly, for 5-nitro-1H-benzo[d]imidazole, a characteristic N-H stretching band is observed at 3125 cm⁻¹. rsc.org The IR spectra of various other substituted benzimidazoles also show a strong band for the N-H group in the region of 3200-2650 cm⁻¹. nih.gov

Interactive Data Table: Characteristic IR Absorption Frequencies for Nitro-substituted Benzimidazoles

| Compound | Functional Group | Wavenumber (cm⁻¹) | Reference |

| 5-Nitro-2-phenyl-1H-benzimidazole | N-H stretch | 3436 | rsc.org |

| C=N stretch | 1624 | rsc.org | |

| NO₂ asymmetric stretch | 1512 | rsc.org | |

| NO₂ symmetric stretch | 1334 | rsc.org | |

| 5-Nitro-1H-benzo[d]imidazole | N-H stretch | 3125 | rsc.org |

| 5-Nitro-2-(2-nitro-phenyl)-1H-benzoimidazole | N-H stretch | 3365 | scholarsresearchlibrary.com |

| C=N stretch | 1620 | scholarsresearchlibrary.com | |

| N-O stretch | 1510 | scholarsresearchlibrary.com | |

| 5-Nitro-2-(3-nitro-phenyl)-1H-benzoimidazole | N-H stretch | 3360 | scholarsresearchlibrary.com |

| C=N stretch | 1624 | scholarsresearchlibrary.com | |

| N-O stretch | 1521 | scholarsresearchlibrary.com |

Mass Spectrometry (ES-MS, TOF-MS, HRMS)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is crucial for determining the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, which allows for the determination of its elemental composition. For example, the HRMS (ESI) of 5-Nitro-2-phenyl-1H-benzimidazole shows a calculated mass for [M+H]⁺ of 240.0768, with the found mass being 240.0763, confirming the molecular formula C₁₃H₁₀N₃O₂. rsc.org Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar molecules like benzimidazoles, often producing the protonated molecular ion [M+H]⁺. nih.gov Tandem mass spectrometry (MS/MS) can be used to study the fragmentation patterns of these molecules, providing further structural information. nih.gov

Interactive Data Table: Mass Spectrometry Data for Benzimidazole Derivatives

| Compound | Ionization Method | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ | Reference |

| 5-Nitro-2-phenyl-1H-benzimidazole | HRMS (ESI) | 240.0768 | 240.0763 | rsc.org |

| 2-Phenyl-1H-benzimidazole | HRMS (ESI) | 195.0917 | 195.0916 | rsc.org |

| 2-(4-Chlorophenyl)-1H-benzimidazole | HRMS (ESI) | 229.0527 | 229.0523 | rsc.org |

| 5-Bromo-2-phenyl-1H-benzimidazole | HRMS (ESI) | 273.0022 | 273.0019 | rsc.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. The absorption spectra of benzimidazole derivatives are influenced by the substituents on the benzimidazole core.

For instance, 1H-benzimidazole in acetonitrile (B52724) exhibits absorption maxima that are consistent with its known electronic structure. researchgate.net The introduction of a nitro group and a pyridinyl group is expected to cause shifts in these absorption bands. A study on 4,5,6-trinitro-1,3-dihydro-2H-benzimidazol-2-one reported UV maxima at 228, 275, and 350 nm. nih.gov The UV filtering ability of benzimidazole derivatives is a known property, and substitutions on the benzimidazole ring can lead to a bathochromic (red) shift in the absorption maxima. nih.gov

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage of each element present, which is then compared to the theoretical values calculated from the proposed molecular formula.

For newly synthesized benzimidazole derivatives, elemental analysis is a crucial step for structural confirmation. nih.gov For example, in the characterization of new N-sulfonamide 2-pyridones, the calculated and found percentages of carbon, hydrogen, and nitrogen were in close agreement, validating the proposed structures. acs.org Typically, the experimental values are expected to be within a narrow margin, such as ±0.4%, of the theoretical values.

X-ray Crystallography and Solid-State Characterization of Related Systems

For example, the crystal structure of 2-methyl-5-nitro-1H-benzimidazole monohydrate has been determined. nih.gov In this structure, the benzimidazole molecule is nearly planar. The crystal packing is stabilized by hydrogen bonds involving the water molecule, connecting the benzimidazole molecules into sheets. nih.gov Furthermore, π–π stacking interactions are observed between the benzene (B151609) and imidazole rings of adjacent molecules, with a centroid-centroid distance of 3.6419 (10) Å. nih.gov Such interactions are common in aromatic heterocyclic compounds and are expected to play a role in the solid-state structure of this compound. The study of different benzimidazole derivatives shows that the crystal packing can be influenced by the nature and position of substituents, leading to various hydrogen bonding networks and stacking arrangements.

Computational and Theoretical Investigations of 5 Nitro 2 2 Pyridinyl 1h Benzimidazole

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the behavior of a molecule based on its electronic structure. These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels, which in turn dictate the molecule's geometry, spectroscopic properties, and chemical reactivity.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. It is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations are employed to find the optimized molecular geometry, which corresponds to the lowest energy conformation of the molecule.

For benzimidazole (B57391) derivatives, DFT methods, often using functionals like B3LYP, are utilized to calculate geometric parameters such as bond lengths and angles. researchgate.net The process involves starting with an initial guess of the molecular structure and iteratively solving the DFT equations to find the geometry with the minimum total electronic energy. For instance, theoretical studies on related compounds like 6-nitro-2-(4-nitrophenyl)-1H-benzimidazole have successfully used DFT to determine the optimized geometric structure. researchgate.net These calculations provide a three-dimensional model of the molecule, revealing the spatial arrangement of the benzimidazole core, the nitro group, and the pyridinyl substituent.

The total energy obtained from these calculations is a key indicator of the molecule's thermodynamic stability. By comparing the energies of different isomers or conformers, the most stable structure can be identified.

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org These two orbitals are often referred to as the frontier orbitals.

HOMO (Highest Occupied Molecular Orbital): This is the outermost orbital containing electrons. It represents the ability of a molecule to donate electrons, and its energy level is related to the ionization potential. Molecules with high-energy HOMO are typically better electron donors (nucleophiles). youtube.com

LUMO (Lowest Unoccupied Molecular Orbital): This is the innermost orbital that is empty of electrons. It represents the ability of a molecule to accept electrons, and its energy level is related to the electron affinity. Molecules with low-energy LUMO are generally better electron acceptors (electrophiles). youtube.com

HOMO-LUMO Energy Gap (ΔE): The difference in energy between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap suggests the molecule is more reactive.

Table 1: Key Concepts in Frontier Molecular Orbital (FMO) Analysis

| Term | Definition | Significance in Reactivity |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | Represents the molecule's ability to donate electrons (nucleophilicity). youtube.com |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the molecule's ability to accept electrons (electrophilicity). youtube.com |

| Energy Gap (ΔE) | The energy difference between HOMO and LUMO | A small gap indicates higher reactivity; a large gap indicates higher stability. researchgate.net |

Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors. scispace.com These can be categorized as global, describing the reactivity of the molecule as a whole, or local, identifying the reactivity of specific atomic sites within the molecule. chemrxiv.org

Global Reactivity Descriptors: These are calculated from the energies of the frontier orbitals (HOMO and LUMO) and include:

Electronegativity (χ): Measures the tendency of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance to a change in electron distribution. Hard molecules have a large HOMO-LUMO gap. researchgate.net

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons, acting as an electrophile.

Local Reactivity Descriptors: The Fukui function (f(r)) is a primary local descriptor that indicates the change in electron density at a specific point when the total number of electrons in the molecule changes. mdpi.com It helps to pinpoint the most reactive sites for nucleophilic and electrophilic attacks. researchgate.net

f+(r): Predicts sites for nucleophilic attack (where an electron is added).

f-(r): Predicts sites for electrophilic attack (where an electron is removed).

Dual Descriptor (f(2)(r)): An even more precise tool that can unambiguously reveal nucleophilic (f(2)(r) > 0) and electrophilic (f(2)(r) < 0) regions on a molecule. researchgate.net

Computational methods, particularly DFT, are used to predict spectroscopic data, which can then be compared with experimental results to confirm the molecular structure.

Infrared (IR) Spectroscopy: Theoretical calculations can predict the vibrational frequencies of a molecule. These calculated frequencies correspond to the stretching, bending, and other vibrational modes of the chemical bonds. For a molecule like 5-Nitro-2-(2-pyridinyl)-1H-benzimidazole, key predicted vibrations would include N-H stretching, C=N stretching of the imidazole (B134444) ring, and the characteristic symmetric and asymmetric stretches of the NO2 group. In the closely related compound, 5-Nitro-2-phenyl-1H-benzimidazole, experimental IR spectra show characteristic peaks for the nitro group (1334, 1512 cm⁻¹), C=N (1624 cm⁻¹), and N-H (3436 cm⁻¹). rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can also be calculated. These predictions are based on the magnetic shielding environment around each nucleus, which is determined by the molecule's electron density. Comparing the computed NMR spectra with experimental data is a powerful method for structure elucidation and assignment of signals. rsc.org

Table 2: Experimental Spectroscopic Data for the Analogous 5-Nitro-2-phenyl-1H-benzimidazole rsc.org

| Spectrum Type | Nucleus | Chemical Shifts (δ, ppm) or Wavenumber (cm⁻¹) |

|---|---|---|

| ¹H NMR | Aromatic & Imidazole Protons | 13.64 (s, 1H), 8.51 (s, 1H), 8.23-8.14 (m, 3H), 7.78 (s, 1H), 7.62 (d, J=6.6 Hz, 3H) |

| IR | Vibrational Modes | 3436 (N-H), 1624 (C=N), 1512 (NO₂), 1334 (NO₂) |

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for modeling the interaction between a potential drug molecule and its biological target. researchgate.net

Docking simulations place the ligand, such as this compound, into the binding site of a target protein. An algorithm then explores various possible conformations and orientations of the ligand within the site.

Binding Affinity: Each generated pose is evaluated using a scoring function, which estimates the binding affinity (or binding energy) between the ligand and the protein. A more negative score typically indicates a more favorable and stable interaction. For a series of related 5-nitro benzimidazole derivatives designed as potential vasorelaxant agents, docking scores were found to range from -14.39 to -36.16, indicating that molecules in this class can form stable interactions with protein targets. scholarsresearchlibrary.com

Binding Mode: The results also provide a detailed 3D model of the ligand-receptor complex. This model shows the specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the binding. For example, in docking studies of other nitro-containing heterocyclic inhibitors, specific interactions like hydrogen bonds between a nitro group and amino acid residues like Cysteine or between an amide nitrogen and Phenylalanine have been identified as key to binding. nih.gov For this compound, the nitrogen atoms in the pyridine (B92270) and benzimidazole rings, as well as the oxygen atoms of the nitro group, are potential hydrogen bond acceptors or donors that can contribute to high-affinity binding within a protein active site.

Identification of Key Interacting Residues

Computational docking studies are instrumental in elucidating the binding modes of ligands within the active sites of biological targets. For the benzimidazole scaffold, these studies have identified key amino acid residues that are crucial for molecular recognition and binding affinity. While specific studies focusing exclusively on this compound are not extensively detailed in the available literature, analysis of related benzimidazole derivatives provides significant insights into probable interactions.

Molecular docking simulations of various benzimidazole-based compounds have shown that their interaction with target proteins is often multifaceted. For instance, in studies of benzimidazole derivatives as inhibitors of enzymes like the Epidermal Growth Factor Receptor (EGFR) kinase, key interactions frequently involve hydrogen bonds with residues such as Met793, Lys745, Thr854, and Asp855. ukm.mynih.gov The nitrogen atoms of the benzimidazole ring commonly act as hydrogen bond acceptors, a feature that is critical for the stable binding of these inhibitors. ukm.my

Furthermore, investigations into benzimidazole derivatives targeting Pin1, a peptidylprolyl cis-trans isomerase, have identified a different set of key residues, including Lys63, Arg69, Cys113, Leu122, and Met130, as vital for the binding process. alrasheedcol.edu.iq For designed benzimidazole compounds targeting E. coli DNA Gyrase B, computational models predict important interactions with residues like Asn46, Asp73, and Asp173. bohrium.com These findings underscore that the specific interacting residues are highly dependent on the target protein's active site topology and the substituent groups on the benzimidazole core. The pyridinyl and nitro groups of the title compound are expected to play a significant role in defining its specific interactions. The pyridinyl nitrogen can act as a hydrogen bond acceptor, while the nitro group can form electrostatic and hydrogen bonding interactions.

Table 1: Examples of Key Interacting Residues for Benzimidazole Scaffolds with Various Protein Targets

| Protein Target | Key Interacting Residues | Type of Interaction |

| EGFR Kinase Domain | Met793, Lys745, Asp855 | Hydrogen Bonding, Hydrophobic |

| Pin1 | Lys63, Arg69, Cys113, Met130 | Electrostatic, Hydrophobic |

| E. coli DNA Gyrase B | Asn46, Asp73, Asp173 | Hydrogen Bonding |

| Acetylcholinesterase | - | π–π Stacking |

Molecular Dynamics Simulations for Conformational and Interaction Dynamics

Molecular dynamics (MD) simulations serve as a computational microscope, providing dynamic insights into the behavior of a ligand-receptor complex over time. This technique is applied to assess the stability of the binding pose predicted by molecular docking, explore conformational changes in both the ligand and the protein, and analyze the persistence of key interactions. For benzimidazole derivatives, MD simulations have been employed to validate and refine docking results. researchgate.netnih.gov

A typical MD simulation protocol involves placing the docked complex in a simulated physiological environment (a box of water molecules with ions) and calculating the forces between atoms over a set period, often on the nanosecond scale. nih.govresearchgate.net The resulting trajectory provides a wealth of information. Key analyses include the root-mean-square deviation (RMSD) of the protein and ligand, which indicates the stability of the complex over the simulation time. A low and stable RMSD value suggests a stable binding mode. researchgate.net

In Silico ADMET Property Prediction and Drug-Likeness Assessment

Before committing to expensive and time-consuming synthesis and clinical testing, computational methods are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. nih.govbiorxiv.org These in silico assessments help to identify potential liabilities early in the drug discovery process and to prioritize compounds with favorable pharmacokinetic profiles. nih.gov For various benzimidazole derivatives, including those with nitro substituents, ADMET profiles have been computationally generated to evaluate their drug-likeness. researchgate.netmdpi.com

These predictive models are often based on quantitative structure-property relationships (QSPR) and rely on calculating various molecular descriptors, such as molecular weight, lipophilicity (logP), polar surface area (PSA), and the number of hydrogen bond donors and acceptors. nih.govnih.gov These descriptors are then used to assess compliance with established drug-likeness rules, such as Lipinski's Rule of Five, which helps to predict oral bioavailability. nih.gov

Computational Assessment of Absorption and Distribution Potential

The absorption and distribution of a drug molecule are critical for it to reach its target in sufficient concentration. In silico tools can predict key parameters related to these processes. For benzimidazole derivatives, computational models have been used to estimate gastrointestinal (GI) absorption and the ability to cross the blood-brain barrier (BBB). researchgate.netbiorxiv.org

High human intestinal absorption (HIA) is often predicted for benzimidazole derivatives, suggesting good potential for oral bioavailability. researchgate.netnih.gov The BOILED-Egg model, a graphical method based on lipophilicity (WLOGP) and polarity (TPSA), is a commonly used tool to visualize predicted GI absorption and brain penetration. biorxiv.org Many benzimidazole compounds fall within the region of this plot that indicates a high probability of passive absorption from the gastrointestinal tract. biorxiv.org The potential for BBB penetration is also assessed, which is a crucial factor for drugs targeting the central nervous system but can be an undesirable trait for peripherally acting drugs due to potential side effects. researchgate.netnih.gov

Table 2: Predicted ADMET Properties for Representative Benzimidazole Derivatives

| Compound Class | Predicted Property | Value/Prediction | Source |

| 5-Nitrobenzimidazole (B188599) Derivatives | Human Oral Absorption | High | nih.gov |

| Benzimidazole Derivatives | Blood-Brain Barrier Permeability | Variable (often predicted not to penetrate) | researchgate.netbiorxiv.org |

| Benzimidazole-1,3,4-Oxadiazole | Skin Permeability (logKp) | -5.50 to -6.07 cm/s | nih.gov |

| Benzimidazole Derivatives | Bioavailability Score | 0.55 | biorxiv.org |

Theoretical Prediction of Metabolic Pathways (Non-Clinical)

Predicting the metabolic fate of a new chemical entity is a significant challenge in drug development. Computational approaches are emerging to tackle this by identifying potential metabolic soft spots on a molecule and predicting the resulting metabolites. These methods often employ machine learning algorithms trained on large databases of known metabolic reactions, such as the Kyoto Encyclopedia of Genes and Genomes (KEGG). researchgate.netnih.govpensoft.net

These models analyze the chemical structure of a compound to predict its involvement in various metabolic pathways. researchgate.netnih.gov For a given metabolite, prediction models can assign it to pathway categories (e.g., lipid metabolism, xenobiotics biodegradation) based on its structural features. nih.govpensoft.net While specific metabolic pathway predictions for this compound are not detailed in the literature, general predictions for nitroaromatic compounds and benzimidazoles can be inferred. The nitro group, for example, is known to be susceptible to reduction by nitroreductases, which could be a primary metabolic transformation. The benzimidazole and pyridine rings may undergo oxidation via cytochrome P450 enzymes. Machine learning approaches that use a combination of metabolite and pathway features show promise in improving the accuracy of these predictions. nih.govpensoft.net

In Silico Toxicity Profiling (excluding in vivo human data)

Early assessment of potential toxicity is crucial to avoid late-stage drug development failures. In silico toxicity profiling uses computational models to predict various toxicological endpoints, such as mutagenicity, carcinogenicity, and organ toxicity. biorxiv.orgmdpi.com These predictions are based on structural alerts and QSAR models derived from experimental data.

For nitroaromatic compounds, a class to which this compound belongs, genotoxicity is a common concern. nih.gov In silico models can predict the outcome of an Ames test, which assesses mutagenic potential. biorxiv.org The presence of a nitroaromatic fragment can sometimes trigger a positive prediction for mutagenicity. biorxiv.org Other toxicity endpoints that can be computationally estimated include hepatotoxicity, cardiotoxicity, and acute toxicity, often expressed as a predicted LD50 value in rodents. mdpi.com Ensemble QSAR models, which combine the predictions of multiple individual models, have shown improved accuracy in predicting the toxicity of nitroaromatic compounds. mdpi.com

Table 3: Common In Silico Toxicity Predictions

| Toxicity Endpoint | Prediction Method | Relevance |

| Mutagenicity (Ames Test) | Structural Alerts, QSAR | Predicts potential to cause genetic mutations. |

| Carcinogenicity | Structural Alerts, QSAR | Predicts potential to cause cancer. |

| Hepatotoxicity | QSAR models | Predicts potential for liver damage. |

| Acute Toxicity (LD50) | QSAR models | Estimates the lethal dose for 50% of a test population (e.g., rats). |

Structure-Activity Relationship (SAR) Derivation through Computational Approaches

Computational chemistry plays a pivotal role in deriving Structure-Activity Relationships (SAR), which describe how changes in a molecule's structure affect its biological activity. ukm.my By analyzing a series of related compounds, researchers can identify which functional groups and structural features are essential for potency and selectivity. This knowledge guides the rational design of more effective molecules.

For the benzimidazole scaffold, SAR studies have revealed that substitutions at the N-1, C-2, C-5, and C-6 positions are critical in modulating biological activity. researchgate.net The nature of the substituent at the C-2 position significantly influences the compound's properties. In the case of this compound, the 2-pyridinyl group is a key feature.

The presence and position of the nitro group on the benzimidazole ring are also crucial. Studies on 5-nitrobenzimidazole derivatives have shown that this group can significantly enhance anticancer activity. researchgate.net SAR analyses indicate that increasing the lipophilicity of substituents can, in some cases, improve activity against certain cell lines. researchgate.net Computational approaches like 3D-QSAR modeling can quantify these relationships by creating a statistical model that correlates the 3D properties (steric and electrostatic fields) of molecules with their biological activity. alrasheedcol.edu.iq These models provide visual maps that highlight regions where modifications are likely to increase or decrease activity, thereby offering a powerful tool for lead optimization.

Exploration of Biological Activities and Molecular Mechanisms in Vitro and Pre Clinical Focus

Antineoplastic and Antiproliferative Potential: In Vitro Cell Line Studies

The benzimidazole (B57391) core is a constituent in several established anticancer drugs, where it contributes to various mechanisms of action, including DNA minor groove binding and inhibition of key cellular enzymes. Derivatives of 5-nitro-1H-benzimidazole have been a particular focus of research for their potential as potent antineoplastic agents.

Cytotoxicity Profiling Across Diverse Cancer Cell Lines

While specific cytotoxicity data (IC50 values) for 5-Nitro-2-(2-pyridinyl)-1H-benzimidazole against a wide panel of cancer cell lines are not extensively documented in publicly available literature, studies on closely related analogs provide strong rationale for its potential efficacy. For instance, a series of 2-aryl-5(6)-nitro-1H-benzimidazole derivatives demonstrated significant cytotoxic effects against seven human neoplastic cell lines. In that study, the compound 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole was notably potent, with an IC50 of 28 nM against the A549 lung cancer cell line and a high selectivity index (>700) when compared to non-neoplastic cells. nih.gov Another study on N-substituted 6-nitro-1H-benzimidazole derivatives reported potent anticancer activity against five tested cell lines, with IC50 values ranging from 1.84 to 10.28 µg/mL, comparable to the standard drug paclitaxel. semanticscholar.org

Interactive Data Table: Cytotoxicity of Related Nitrobenzimidazole Derivatives

Since specific data for the target compound is not available, the table below shows representative data for closely related 5/6-nitrobenzimidazole analogs to illustrate the general potential of this chemical class.

| Compound Name | Cancer Cell Line | IC50 Value | Source |

| 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole | A549 (Lung) | 28 nM | nih.gov |

| 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole | HACAT (Normal) | 22.2 µM | nih.gov |

| Various N-substituted 6-nitro-1H-benzimidazole derivatives (e.g., 1d, 2d, 3s, 4b, 4k) | Various (5 lines) | 1.84 - 10.28 µg/mL | semanticscholar.org |

This data is for related compounds and is provided for contextual purposes only.

Mechanistic Investigations of Cell Cycle Modulation

Benzimidazole derivatives are known to exert their antiproliferative effects by interfering with the cell cycle. General studies on this class of compounds show they can induce cell cycle arrest, often at the G2/M or S phase. nih.govmdpi.com For example, certain 2-aryl-5(6)-nitro-1H-benzimidazoles were found to cause an arrest in the S phase of the cell cycle in the K562 cell line. nih.gov Other related benzimidazoles have been shown to induce G2/M phase arrest through pathways involving p53 activation. nih.govmdpi.com This disruption of normal cell cycle progression is a key mechanism that prevents cancer cell replication and leads to cell death.

Induction of Apoptosis Pathways

The induction of programmed cell death, or apoptosis, is a hallmark of many effective anticancer agents. Research has confirmed that various nitrobenzimidazole derivatives are capable of triggering apoptosis in cancer cells. nih.govnih.gov Studies on related compounds show this can occur through the intrinsic, mitochondria-dependent pathway. nih.gov Mechanistic insights from a benzoimidazolyl pyridinone analog reveal that apoptosis can be associated with the release of cytochrome c from the mitochondria, activation of procaspases-9 and -3, and subsequent cleavage of poly(ADP-ribose) polymerase (PARP). mdpi.com

Inhibition of Key Cancer-Related Enzymes and Protein Targets (e.g., PARP, Topoisomerases, Kinases like VEGFR-2)

The anticancer activity of benzimidazoles is often linked to their ability to inhibit enzymes crucial for cancer cell survival and proliferation.

PARP Inhibition: Poly(ADP-ribose) polymerase (PARP) is an enzyme critical for DNA repair. Inhibiting PARP in cancer cells, especially those with existing DNA repair deficiencies (like BRCA mutations), can lead to cell death. Several 2-substituted 1H-benzimidazoles have been identified as potent PARP-1 inhibitors. ndclist.com Notably, a study on 2-aryl-5(6)-nitro-1H-benzimidazoles identified PARP inhibition as a potential mechanism of action, with one derivative displaying an IC50 value of 0.05 µM against the enzyme. nih.gov

Topoisomerase Inhibition: Topoisomerases are enzymes that manage the topology of DNA and are vital for DNA replication and transcription. Drugs that poison these enzymes are effective anticancer agents. Studies have shown that 5-nitro-2-substituted-benzimidazoles can act as eukaryotic DNA topoisomerase I and II inhibitors. lookchem.comrsc.org For instance, 5-nitro-2-phenoxymethyl-benzimidazole was found to be a more potent topoisomerase I poison than the reference drug camptothecin. lookchem.com

Kinase Inhibition (e.g., VEGFR-2): Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key kinase involved in angiogenesis, the process by which tumors form new blood vessels to support their growth. While direct inhibition of VEGFR-2 by this compound has not been specifically reported, molecular docking studies on other 6-nitro-1H-benzimidazole derivatives have predicted that VEGFR-2 is a suitable molecular target for this class of compounds. semanticscholar.org

Antimicrobial Research: In Vitro Efficacy Against Pathogenic Microorganisms

The benzimidazole scaffold is also recognized for its broad-spectrum antimicrobial properties. The presence of an electron-withdrawing nitro group is often associated with enhanced antimicrobial efficacy.

Antibacterial Spectrum and Minimum Inhibitory Concentration (MIC) Determination

Interactive Data Table: Antibacterial Activity of Related Nitrobenzimidazole Derivatives

This table presents MIC values for related 6-nitrobenzimidazole compounds to illustrate the antibacterial potential of the structural class.

| Compound Class | Bacterial Strain | MIC Range (µg/mL) | Source |

| N-substituted 6-nitro-1H-benzimidazole derivs. | E. coli | 2 - 16 | semanticscholar.org |

| N-substituted 6-nitro-1H-benzimidazole derivs. | S. faecalis | 2 - 16 | semanticscholar.org |

| N-substituted 6-nitro-1H-benzimidazole derivs. | MSSA | 2 - 16 | semanticscholar.org |

| N-substituted 6-nitro-1H-benzimidazole derivs. | MRSA | 2 - 16 | semanticscholar.org |

| N-substituted 6-nitro-1H-benzimidazole derivs. | C. albicans | 8 - 16 | semanticscholar.org |

| N-substituted 6-nitro-1H-benzimidazole derivs. | A. niger | 8 - 16 | semanticscholar.org |

This data is for related compounds and is provided for contextual purposes only.

Antifungal Activity Against Fungal Strains

Benzimidazole derivatives are known for their broad-spectrum antifungal properties. nih.gov The introduction of a nitro group and a pyridinyl moiety to the benzimidazole scaffold is anticipated to modulate its antifungal efficacy. While direct studies on this compound are limited, research on related compounds provides significant insights into its potential activity against various fungal strains.

Derivatives of 2-(2´-pyridyl)benzimidazole have been screened against several fungal species, including Aspergillus flavus, Candida albicans, and Microsporum canis. researchgate.net Studies on other nitroimidazole derivatives have also demonstrated their fungistatic and fungicidal potential. researchgate.net For instance, certain N-phenacyldibromobenzimidazole derivatives have shown excellent activity against C. albicans and were found to be fungicidal against Cryptococcus neoformans. researchgate.net The antifungal action of benzimidazoles is often attributed to their ability to disrupt key cellular processes in fungi.

The following table summarizes the antifungal activity of related benzimidazole derivatives against common fungal pathogens.

| Fungal Strain | Related Compound | Activity/Observation | Reference(s) |

| Candida albicans | 2-(2´-Pyridyl) benzimidazole derivatives | Screened for activity | researchgate.net |

| Aspergillus flavus | 2-(2´-Pyridyl) benzimidazole derivatives | Screened for activity | researchgate.net |

| Microsporum canis | 2-(2´-Pyridyl) benzimidazole derivatives | Screened for activity | researchgate.net |

| Candida species | 1-Nonyl-1H-benzo[d]imidazole | Effective against fluconazole-resistant species | nih.gov |

| Aspergillus species | 1-Nonyl-1H-benzo[d]imidazole | Exhibited antifungal effects | nih.gov |

It is important to note that the antifungal activity can be significantly influenced by the specific substitutions on the benzimidazole ring.

Structure-Activity Correlations for Antimicrobial Efficacy

The antimicrobial efficacy of benzimidazole derivatives is closely linked to their molecular structure, particularly the substituents at the C-2 and C-5 positions. nih.govnih.gov The presence of an electron-withdrawing group, such as a nitro group (NO2), at the C-5 position has been shown to enhance antimicrobial activity. nih.gov This is a key structural feature of this compound.

Studies on various benzimidazole derivatives have revealed that compounds with electron-withdrawing substituents like chloro, fluoro, nitro, and trifluoromethyl groups on the phenyl ring attached to the core structure generally exhibit potent antimicrobial activity. nih.gov Conversely, the presence of electron-donating groups such as methoxy, methyl, and amino groups tends to result in lower in vitro antimicrobial activity. nih.gov

Antiprotozoal and Antituberculosis Activity Studies (In Vitro)

Nitro-substituted heterocyclic compounds, including nitroimidazoles and benzimidazoles, have demonstrated significant potential as antiprotozoal and antitubercular agents.

Antiprotozoal Activity: Benzimidazole derivatives have shown in vitro activity against protozoan parasites such as Trichomonas vaginalis and Giardia lamblia. nih.gov Specifically, derivatives like mebendazole, flubendazole, and fenbendazole (B1672488) are highly effective against these parasites. nih.gov The antiprotozoal action of some benzimidazoles is linked to their interaction with β-tubulin, a key cytoskeletal protein. nih.gov Furthermore, studies on nitro- and halogeno-substituted benzimidazoles have reported notable antiprotozoal activity. nih.gov

Antituberculosis Activity: Nitroimidazoles are a promising class of antitubercular agents, with some compounds currently in clinical trials for the treatment of tuberculosis. nih.govnih.gov These compounds are bactericidal against both replicating and non-replicating Mycobacterium tuberculosis. nih.gov A notable example is CGI 17341, a 5-nitroimidazole derivative, which has shown potent in vitro and in vivo activity against drug-susceptible and multi-drug-resistant strains of M. tuberculosis. nih.gov The activity of these compounds is often maintained across a range of pH levels, which is an advantage in the context of the acidic environment within mycobacterial lesions. nih.gov The presence of the nitro group in this compound suggests its potential for antitubercular activity, warranting further investigation.

Anti-inflammatory and Immunomodulatory Mechanism Studies (In Vitro)

Benzimidazole derivatives are recognized for their anti-inflammatory and immunomodulatory properties. nih.govnih.gov These effects are often mediated through the modulation of key inflammatory pathways and the downregulation of pro-inflammatory molecules.

In vitro and in vivo studies on benzimidazole derivatives have demonstrated their ability to attenuate inflammation. nih.gov One of the proposed mechanisms for their anti-inflammatory action is the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins. nih.gov Some benzimidazole derivatives have shown the ability to inhibit both COX-1 and COX-2. nih.gov

The immunomodulatory role of benzimidazoles has been attributed to the downregulation of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.gov For instance, a study on a specific benzimidazole derivative, BMZ-AD, revealed its ability to reduce the levels of these pro-inflammatory markers. nih.gov The anti-inflammatory potential of benzimidazoles is also linked to their ability to interact with other targets in the inflammatory cascade, such as aldose reductase and phospholipase A2. nih.gov The presence of a nitro group at the 6-position of the benzimidazole ring has been associated with enhanced anti-inflammatory activity compared to derivatives with electron-donating groups. nih.gov

Enzyme Inhibition Profiling Beyond Cancer Targets (e.g., α-Glucosidase, Acetylcholinesterase, Protein Kinase C)

The benzimidazole scaffold is a versatile pharmacophore that has been explored for its inhibitory activity against a variety of enzymes beyond those typically associated with cancer.

α-Glucosidase Inhibition: Derivatives of benzimidazole have been investigated as potential inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. New benzimidazole-indole-amide derivatives have demonstrated potent α-glucosidase inhibitory activity, with some compounds showing greater potency than the standard drug acarbose. nih.gov

Acetylcholinesterase Inhibition: Acetylcholinesterase (AChE) is a key enzyme in the breakdown of the neurotransmitter acetylcholine, and its inhibition is a therapeutic strategy for Alzheimer's disease. physchemres.orgbiointerfaceresearch.com Numerous studies have reported the AChE inhibitory potential of benzimidazole derivatives. physchemres.orgnih.govresearchgate.net The inhibitory activity is influenced by the substitutions on the benzimidazole ring. nih.gov For example, some benzimidazole-triazole hybrids have shown potent AChE inhibition. nih.gov Molecular docking studies suggest that these compounds can bind effectively within the active site of the AChE enzyme. physchemres.org

Protein Kinase C Inhibition: Protein Kinase C (PKC) represents a family of enzymes involved in various cellular signaling pathways. Some compounds are known to inhibit PKC by binding to its catalytic domain. nih.gov While direct studies on this compound are not available, the potential for nitro-containing compounds to act as enzyme inhibitors is an area of interest. For instance, the nitro group can act as a masked electrophile, potentially leading to covalent enzyme inhibition under specific conditions. nih.gov

The following table summarizes the enzyme inhibitory activities of various benzimidazole derivatives.

| Enzyme | Derivative Class | Key Findings | Reference(s) |

| α-Glucosidase | Benzimidazole-indole-amides | Potent inhibition, some exceeding acarbose. | nih.gov |

| Acetylcholinesterase | Benzimidazole-triazole hybrids | Potent inhibitors with mixed-type inhibition. | nih.gov |

| Acetylcholinesterase | General Benzimidazoles | Moderate to significant inhibitory activity. | biointerfaceresearch.comresearchgate.net |

Antioxidant Activity Investigations: Radical Scavenging Mechanisms

Benzimidazole derivatives have been the subject of numerous studies for their antioxidant and radical scavenging properties. nih.gov The antioxidant capacity of these compounds is often evaluated using various in vitro assays that measure their ability to neutralize free radicals and inhibit lipid peroxidation.

The primary mechanisms by which antioxidants exert their effects include delaying or inhibiting the production of free radicals, scavenging existing free radicals, and converting them into less toxic species. mdpi.comnih.gov Benzimidazole derivatives have demonstrated the ability to scavenge stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) and superoxide (B77818) anion radicals. nih.gov

The antioxidant activity is structurally dependent. For instance, some novel benzimidazole derivatives have shown significantly higher antioxidant capacity than butylated hydroxytoluene (BHT), a standard antioxidant. nih.gov The presence of certain substituents can enhance this activity. The radical scavenging mechanism often involves the donation of a hydrogen atom from the antioxidant molecule to a free radical, thereby neutralizing it. mdpi.com The ability to scavenge different types of radicals can vary among derivatives, suggesting that multiple mechanisms may be at play. researchgate.net

DNA Binding and Intercalation Mechanisms

The interaction of small molecules with DNA is a critical aspect of their potential therapeutic applications, particularly in the context of anticancer and antimicrobial activities. Benzimidazole derivatives, especially those containing planar aromatic systems like the pyridinyl group, are known to bind to DNA through various modes, including intercalation and groove binding. rsc.orgnih.gov

Studies on copper complexes of 2,6-bis(1-methyl-1H-benzo[d]imidazol-2-yl)pyridine have shown that these molecules can bind to DNA, with binding constants in the order of 10^4 M^-1. rsc.org Molecular docking studies suggest that these complexes can interact with the minor groove of the DNA double helix. rsc.org

Other research on bisbenzimidazole derivatives has identified them as DNA minor groove-binding ligands. nih.gov These interactions are typically non-covalent and involve hydrogen bonding, electrostatic interactions, and van der Waals forces. nih.gov Furthermore, computational studies on 2-(6-(1H-benzo[d]imidazol-2-yl) pyridin-2-yl)-1H-benzo[d]imidazole have indicated that it binds to DNA via intercalation. researchgate.net The planar structure of the pyridinyl-benzimidazole system is favorable for stacking between the DNA base pairs.

Exploration of Other Receptor-Mediated Activities (Non-Clinical, e.g., AT-2 receptor)

While the primary biological activities of this compound are centered on other pathways, non-clinical research has suggested potential interactions with other receptors, including the Angiotensin II Type 2 (AT-2) receptor. The benzimidazole scaffold is known for its ability to interact with a diverse range of biological targets through mechanisms like metal ion interactions, hydrogen bonding, and π–π stacking. researchgate.net This inherent versatility has prompted investigations into the broader receptor-mediated activities of benzimidazole derivatives. researchgate.netnih.gov

In silico studies, specifically molecular docking, have been employed to explore the potential binding of 5-nitro benzimidazole derivatives to the AT-2 receptor. scholarsresearchlibrary.com One such study designed a series of twenty novel 5-nitro benzimidazoles and performed docking studies using a model of the AT-2 receptor. scholarsresearchlibrary.com The docking scores for these designed molecules ranged from -14.39 to -36.16, indicating a potential for interaction. scholarsresearchlibrary.com Although this study did not specifically name this compound, it provides a basis for considering its potential interaction with the AT-2 receptor. The compounds that showed good docking scores were later synthesized and evaluated for their vasorelaxant activity. scholarsresearchlibrary.com

It is noteworthy that other 5-nitro benzimidazole derivatives have been investigated for their effects on the renin-angiotensin system, with some exhibiting high affinity for the Angiotensin II Type 1 (AT1) receptor. nih.gov For instance, a study on 5-nitro benzimidazole derivatives with indole (B1671886) substitutions identified compounds with high AT1 receptor affinity, leading to significant antihypertensive effects in preclinical models. nih.gov While distinct from the AT-2 receptor, this highlights the potential for the 5-nitro-benzimidazole scaffold to interact with angiotensin receptors.

Further in silico predictions on other benzimidazole derivatives have suggested potential interactions with various other receptors and enzymes, such as dihydrofolate reductase, vascular endothelial growth factor receptor 2 (VEGFR2), and histone deacetylase 6 (HDAC6). researchgate.net These predictions, however, were not specific to this compound and would require experimental validation.

The following table summarizes the findings from the docking study of various 5-nitro benzimidazole derivatives with the AT-2 receptor.

Advanced Applications and Future Research Directions

Development of 5-Nitro-2-(2-pyridinyl)-1H-benzimidazole as Chemical Probes

The inherent structural features of the benzimidazole (B57391) moiety make it an excellent candidate for the design of chemical sensors and probes. researchgate.net The multifunctionality of the benzimidazole unit, which includes electron-accepting capabilities, π-bridging, pH-dependent chromogenic sensitivity, and metal-ion chelating properties, provides a strong foundation for developing sophisticated optical chemical sensors. researchgate.net For instance, the acid-base equilibria on the heteroatoms of pyridyl-substituted benzimidazoles can induce pH sensitivity. researchgate.net

Furthermore, the incorporation of a nitro group, as seen in 5-nitroimidazole derivatives, can be exploited in the design of advanced molecular systems. Research on ruthenium(II)-polypyridyl complexes has shown that a 5-nitroimidazole ligand can be incorporated into a metal complex. unifi.it Depending on the architecture of the surrounding ligands, this complex can be either photostable or designed to release the nitroimidazole unit when triggered by light. unifi.it This concept of a photo-triggered release mechanism provides a pathway for the development of this compound-based probes that can be activated with spatial and temporal precision.

Potential in Organic Electronics and Optoelectronic Materials

The potential utility of this compound extends into the realm of materials science, specifically in the development of electronic and photonic materials. The compound is noted for its potential application in electronic materials and organic-inorganic hybrid materials. chemscene.com The benzimidazole structure's capacity for π-bridging and its inherent electron-accepting nature are key properties that make it suitable for these applications. researchgate.net These characteristics are fundamental for creating materials with specific charge-transport and photophysical properties, which are essential for optoelectronic devices. The development of luminescent metal-organic frameworks (MOFs) and coordination polymers using benzimidazole derivatives further highlights their applicability in creating advanced functional materials for sensing and optical science. researchgate.net

Role in Corrosion Inhibition Studies

Benzimidazole derivatives are well-established as effective corrosion inhibitors for various metals and alloys, particularly for steel in acidic environments. scholarsresearchlibrary.comresearchgate.netresearchgate.net Their efficacy stems from their ability to adsorb onto the metal surface, a process that depends on the molecule's functional groups, electron density at the donor atoms, and the character of its π-orbitals. scholarsresearchlibrary.com The structure of this compound contains nitrogen heteroatoms and π-electrons in its aromatic rings, which are characteristic features of efficient organic corrosion inhibitors.

The inhibition mechanism involves the adsorption of the molecule onto the metal surface, which blocks active corrosion sites and retards the dissolution of the metal. scholarsresearchlibrary.com Studies on structurally related compounds, such as 5-nitro-1H-benzimidazol-2(3H)-one, show that inhibition efficiency increases with the concentration of the inhibitor. scholarsresearchlibrary.com Polarization studies on this related compound indicate that it functions as a mixed-type inhibitor, affecting both anodic and cathodic reactions, with its adsorption behavior following the Langmuir adsorption isotherm. scholarsresearchlibrary.com Similarly, 2-(2-pyridyl)benzimidazole (B74506) has been identified as an efficient inhibitor for steel in CO2-brine environments, demonstrating the general effectiveness of the pyridyl-benzimidazole scaffold. researchgate.net

Table 1: Corrosion Inhibition Efficiency of a Related Benzimidazole Derivative This table shows the inhibition efficiency of 5-nitro-1H-benzoimidazol-2(3H)-one (P2) on mild steel in 1 M HCl at 308 K, based on weight loss measurements. The data demonstrates that as the concentration of the inhibitor increases, the corrosion rate decreases and the inhibition efficiency improves.

| Concentration of P2 (M) | Corrosion Rate (mg cm⁻² h⁻¹) | Inhibition Efficiency (Ew%) |

| Blank | 1.05 | - |

| 10⁻³ | 0.09 | 91% |

| 10⁻⁴ | 0.16 | 85% |

| 10⁻⁵ | 0.31 | 70% |

| 10⁻⁶ | 0.49 | 53% |

| Data sourced from a study on a structurally similar compound, 5-nitro-1H-benzoimidazol-2(3H)-one. scholarsresearchlibrary.com |

Coordination Chemistry: this compound as Ligands in Metal Complexes

The pyridinyl and benzimidazole components of this compound make it an excellent ligand for forming stable complexes with a variety of transition metals. nih.govnih.gov The study of these metal complexes is a significant area of research due to their potential in catalysis and materials science. nih.gov

The synthesis of metal complexes with benzimidazole-based ligands is typically straightforward. A general method involves reacting the ligand with a metal salt, such as a metal acetate (B1210297) or sulfate, in a suitable solvent like methanol (B129727). nih.govresearchgate.net For example, complexes of Co(II), Cu(II), Ni(II), and Fe(II) have been successfully synthesized with a derivative, 5-(diethylamino)-2-(5-nitro-1H-benzimidazol-2-yl)phenol. nih.govresearchgate.net The formation and structure of these metal chelates are confirmed using various analytical techniques, including Fourier-transform infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR), atomic absorption spectroscopy, and elemental analysis. nih.govresearchgate.net

The coordination modes of pyridinyl-benzimidazole ligands can vary. They can act as monodentate ligands, coordinating through the nitrogen of the pyridine (B92270) ring, or as bidentate bridging ligands, using nitrogen atoms from both the pyridine and imidazole (B134444) rings to connect metal centers. mdpi.com This versatility can lead to the formation of diverse structures, from simple mononuclear compounds to complex one-, two-, or three-dimensional polymeric networks. mdpi.com The presence of the electron-withdrawing nitro group can further influence the electronic environment of the metal center and stabilize the resulting complex. nih.gov

Table 2: Synthesis of Transition Metal Complexes with a 5-Nitro-1H-benzimidazole Derivative This table outlines the synthesis of metal complexes using the ligand 5-(diethylamino)-2-(5-nitro-1H-benzimidazol-2-yl)phenol. The ligand was reacted with various metal salts in methanol at room temperature to yield the corresponding metal complexes.

| Complex | Metal Salt Used | Resulting Metal in Complex |

| 4a | Co(OAc)₂ | Co |

| 4b | Cu(OAc)₂ | Cu |

| 4c | Ni(OAc)₂ | Ni |

| 4d | FeSO₄·7H₂O | Fe |

| Data from the synthesis with a structurally related ligand. researchgate.net |

Metal complexes derived from benzimidazole ligands exhibit significant catalytic activity in a range of organic reactions. nih.gov The stability and electronic properties of these complexes make them valuable in synthetic chemistry. For instance, palladium-benzimidazole complexes have been effectively used as catalysts in fundamental C-C coupling reactions like the Suzuki-Miyaura and Heck reactions. nih.gov These catalysts are noted for their high efficiency and selectivity under mild reaction conditions. nih.gov

Additionally, copper-benzimidazole complexes have shown promise as catalysts for oxidation reactions, such as the oxidation of alcohols to aldehydes and ketones. nih.gov The ability to tune the electronic properties of the benzimidazole ligand by adding or modifying substituents, such as the nitro group, allows for the enhancement of the catalytic performance of the resulting metal complex. nih.gov

Design Principles for Next-Generation Benzimidazole Analogues

The benzimidazole core is considered a privileged structure in medicinal chemistry and materials science, serving as a versatile scaffold for designing new functional molecules. researchgate.netnih.gov The design of next-generation analogues based on the this compound structure follows several key principles:

Leveraging the Benzimidazole Scaffold : The benzimidazole ring system is a foundational element. Its fusion of a benzene (B151609) and imidazole ring provides a stable, aromatic structure that can be readily functionalized. nih.govsemanticscholar.org

Exploiting the Nitro Group : The introduction of a nitro group is a critical design consideration. As a potent electron-withdrawing group, it significantly alters the electronic properties of the molecule. nih.gov This can enhance the stability of metal complexes and is crucial for applications involving bioreductive activation, where the nitro group is enzymatically reduced to exert a specific function. nih.govresearchgate.net

Functional Group Modification : The properties of benzimidazole analogues can be finely tuned by introducing various substituents. For example, modifying the aromatic rings can alter solubility, lipophilicity, and steric factors, which in turn influences biological activity or material properties. nih.gov Changing the position of the nitro group or introducing other functional groups can lead to compounds with different therapeutic or material applications. nih.govnih.gov

Harnessing Multifunctionality : The design of new analogues takes advantage of the inherent multifunctionality of the benzimidazole unit. researchgate.net Its capacity for metal-ion chelation, hydrogen bonding, π-stacking, and its sensitivity to pH can be combined to create molecules for diverse applications, ranging from antihypertensive agents to advanced optical materials. researchgate.netnih.gov

Integration of Artificial Intelligence and Machine Learning in Benzimidazole Research

The field of medicinal chemistry is increasingly leveraging the power of artificial intelligence (AI) and machine learning (ML) to accelerate drug discovery and development. nih.govresearchgate.net For the benzimidazole class of compounds, including this compound, these computational technologies offer transformative potential. AI and ML algorithms can analyze vast datasets of chemical structures and biological activities to build predictive models, identify novel drug candidates, and optimize molecular structures for enhanced efficacy and safety. premierscience.comnih.gov

A primary application of ML in benzimidazole research is the development of Quantitative Structure-Activity Relationship (QSAR) models. researchgate.net These models establish a mathematical correlation between the chemical features of benzimidazole derivatives and their biological activities. For instance, 2D and 3D-QSAR models have been successfully developed to predict the anticancer activity of benzimidazole derivatives against various cell lines, such as the triple-negative breast cancer cell line MDA-MB-231. researchgate.net Such models can predict the half-maximal inhibitory concentration (IC50) with a high degree of accuracy, guiding chemists to synthesize only the most promising compounds and thus saving significant time and resources. researchgate.net

Molecular docking, often used in concert with ML, simulates the interaction between a benzimidazole derivative and its biological target, such as an enzyme or protein receptor. nih.gov This technique helps elucidate the binding mode and identifies crucial interactions, like hydrogen bonds and hydrophobic interactions, that are essential for the compound's activity. researchgate.net For example, docking studies have been used to understand how benzimidazole derivatives inhibit targets like topoisomerase I-DNA complex in cancer or the DprE1 enzyme in Mycobacterium tuberculosis. researchgate.netnih.gov

The application of these computational tools is not limited to predicting efficacy. They are also crucial for predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. nih.gov Early prediction of a compound's ADMET profile helps in identifying candidates that are more likely to succeed in clinical trials. nih.gov

Interactive Table 1: Applications of AI/ML in Benzimidazole Drug Discovery

| AI/ML Application | Description | Relevance to Benzimidazole Research | Supporting Evidence |

|---|---|---|---|

| QSAR Modeling | Develops mathematical models to predict the biological activity of compounds based on their structural and physicochemical properties. | Used to predict anticancer, antibacterial, and anthelmintic activities of benzimidazole derivatives, guiding the synthesis of more potent analogues. researchgate.netnih.govscholars.direct | A 2D-QSAR model for 131 benzimidazole derivatives showed high correlation (R² = 0.904) in predicting anticancer activity. researchgate.net |

| Molecular Docking | Simulates the binding of a molecule to a target protein to predict binding affinity and interaction modes. | Identifies key interactions between benzimidazole compounds and therapeutic targets like kinases, enzymes, and DNA. nih.govtandfonline.com | Docking studies revealed the binding mechanism of potent benzimidazoles within the topoisomerase I-DNA complex. researchgate.net |

| Virtual Screening | Computationally screens large libraries of compounds to identify those most likely to bind to a drug target. | Accelerates the identification of new hit compounds from the vast chemical space of possible benzimidazole derivatives. nih.gov | AI-driven screening can analyze millions of compounds, making the process faster and more cost-effective than traditional high-throughput screening. nih.gov |

| ADMET Prediction | Uses computational models to predict the pharmacokinetic and toxicity profiles of drug candidates early in the discovery process. | Helps in selecting benzimidazole candidates with favorable drug-like properties and lower risk of failure in later stages. nih.govnih.gov | In silico ADME/Tox analyses are implemented alongside docking and simulation studies to prioritize lead compounds. nih.gov |

| De Novo Drug Design | Employs generative models to create novel molecular structures with desired pharmacological properties. | Enables the design of entirely new benzimidazole scaffolds optimized for high potency and selectivity against specific disease targets. nih.gov | Generative Adversarial Networks (GANs) can generate optimized molecular structures targeting a specific biological activity. nih.gov |

Challenges and Opportunities in Benzimidazole Scaffold Exploration

The benzimidazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous FDA-approved drugs and its ability to interact with a wide array of biological targets. nih.govnih.gov This versatility, however, comes with both challenges and significant opportunities for the development of new therapeutics based on compounds like this compound.

Challenges:

One of the primary challenges in benzimidazole research is the synthesis of specifically substituted derivatives. While many synthetic routes are available, achieving desired substitutions at particular positions on the benzimidazole ring can be complex and may require multi-step reactions or specialized catalysts. rsc.orgmdpi.com The synthesis of 1,2-disubstituted benzimidazoles, for instance, can sometimes result in poor selectivity and the formation of unwanted product mixtures. mdpi.com The use of greener and more efficient synthetic methods, such as microwave-assisted synthesis or the use of novel catalysts, is an ongoing area of research to overcome these hurdles. mdpi.comresearchgate.net

Another significant challenge is the emergence of drug resistance. As with many antimicrobial and anticancer agents, pathogens and cancer cells can develop resistance to benzimidazole-based drugs over time. This necessitates the continuous development of new derivatives with novel mechanisms of action or the ability to overcome existing resistance pathways. nih.gov

Furthermore, issues related to the physicochemical properties of some derivatives, such as poor solubility, can hinder their bioavailability and therapeutic efficacy. Modifying the benzimidazole scaffold to improve properties like solubility without compromising biological activity is a key challenge for medicinal chemists.

Opportunities:

Despite the challenges, the opportunities for exploring the benzimidazole scaffold are immense. Its structural similarity to natural purines allows it to interact with a broad spectrum of enzymes and receptors in the body, leading to a wide range of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antihypertensive effects. researcher.lifeeurekaselect.comnih.gov

The structural versatility of the benzimidazole core is a major opportunity. researcher.life The ring system can be readily modified at multiple positions, particularly at the N-1, C-2, C-5, and C-6 positions. This allows for extensive structure-activity relationship (SAR) studies to fine-tune the compound's potency, selectivity, and pharmacokinetic profile. eurekaselect.com The ease of synthesis for the core structure, often involving a straightforward condensation reaction, provides a solid foundation for creating large libraries of derivatives for screening. researcher.lifebenthamscience.com

The electron-rich nature of the benzimidazole system allows it to form various non-covalent interactions, such as hydrogen bonds and π-π stacking, which are crucial for strong binding to biological targets. nih.gov This inherent property makes it an excellent pharmacophore for designing potent inhibitors. For example, benzimidazole-carboxamide derivatives have been successfully developed as PARP inhibitors for cancer therapy due to their ability to form key interactions within the enzyme's active site. nih.gov

The continued exploration of this scaffold, aided by the computational tools discussed previously, presents a clear pathway for the development of next-generation drugs. It is anticipated that many new pharmaceuticals containing the benzimidazole ring will be introduced in the coming years, addressing a wide range of diseases. researcher.lifeeurekaselect.com

Interactive Table 2: Summary of Challenges and Opportunities in Benzimidazole Scaffold Exploration

| Aspect | Details | Implication for Future Research |

|---|---|---|

| Challenges | ||

| Synthetic Complexity | Achieving specific substitution patterns can be difficult and may result in low yields or product mixtures. mdpi.com | Development of novel, efficient, and green synthetic methodologies is required. rsc.orgresearchgate.net |

| Drug Resistance | Pathogens and cancer cells can develop resistance to benzimidazole-based therapies. nih.gov | Design of new derivatives with different mechanisms of action to circumvent resistance. |

| Physicochemical Properties | Poor solubility and bioavailability can limit the therapeutic potential of some derivatives. | Scaffold modification to enhance drug-like properties without losing bioactivity. |

| Opportunities | ||

| Privileged Scaffold | Interacts with a wide range of biological targets, leading to diverse pharmacological activities. nih.gov | High potential for developing treatments for various diseases including cancer, infections, and inflammation. nih.gov |

| Structural Versatility | The core can be easily modified at multiple positions (N-1, C-2, C-5, C-6). researcher.lifeeurekaselect.com | Allows for extensive SAR studies to optimize potency, selectivity, and ADMET properties. |

| Favorable Interactions | The electron-rich system facilitates strong binding to targets via hydrogen bonds and π-π stacking. nih.gov | Excellent foundation for designing potent and specific inhibitors for enzymes and receptors. |

常见问题